Physicochemical Property Differentiation: 6-Methoxy Substituent Increases Lipophilicity vs. Des-Methoxy Analog WAY-304671
The 6-methoxy group on the benzothiazole ring differentiates CAS 342778-73-8 from its closest commercially available analog WAY-304671 (CAS 330837-95-1), which lacks this substituent. The methoxy group contributes an additional oxygen atom and methyl group, increasing molecular weight by ~30 Da (374.87 vs. 344.84 g/mol), adding 1 hydrogen-bond acceptor (5 vs. 4), and raising calculated logP to 5.60 from an estimated ~4.8–5.0 for the des-methoxy analog . The measured polar surface area of 41.38 Ų for the target compound is slightly elevated relative to the des-methoxy analog (~33 Ų estimated) .
| Evidence Dimension | Calculated logP (lipophilicity) |
|---|---|
| Target Compound Data | logP = 5.60; logD (pH 7.4) = 5.60; 5 H-bond acceptors; MW = 374.87 g/mol; PSA = 41.38 Ų |
| Comparator Or Baseline | WAY-304671 (CAS 330837-95-1): MW = 344.84 g/mol; 4 H-bond acceptors; estimated PSA ~33 Ų; logP not directly reported but expected lower due to absence of methoxy group |
| Quantified Difference | ΔMW = +30.03 g/mol; ΔH-bond acceptors = +1; ΔPSA ≈ +8.4 Ų; ΔlogP estimated at +0.6 to +0.8 units |
| Conditions | Calculated properties from ChemDiv (target) and MedChemExpress (comparator) ; logP calculated via XLogP3 algorithm; PSA via topological method |
Why This Matters
The higher logP of CAS 342778-73-8 predicts greater membrane permeability but also higher non-specific protein binding and potentially reduced aqueous solubility relative to the des-methoxy analog, directly impacting formulation strategy and in vitro assay design.
